2-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)PYRIDINE
Description
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11/h2-4,7,10H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPIMIJINXOQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)PYRIDINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride.
Attachment of the Pyridine Ring: The pyridine ring is attached through coupling reactions, such as Suzuki-Miyaura coupling, involving boronic acids and palladium catalysts.
Formation of the Methanone Group: The methanone group is introduced through oxidation reactions, often using reagents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the methanone group, converting it to a hydroxyl group.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)PYRIDINE has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-METHANESULFONYLPIPERIDINE-1-CARBONYL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and pyridine moiety are crucial for binding to these targets, while the methylsulfonyl group enhances the compound’s solubility and stability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid (CAS: 951624-91-2) Structure: Features a piperidine ring substituted with a nitro group and a methylsulfonyl group on a phenyl ring, with a carboxylic acid at the 4-position. Key Differences: Unlike 2-(4-methanesulfonylpiperidine-1-carbonyl)pyridine, this compound lacks the pyridine ring and instead incorporates a nitro group and carboxylic acid.
2-Chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile (from ) Structure: A pyrimidine core with chloro, cyano, and aryl-amino substituents. Key Differences: This compound’s pyrimidine ring and cyano group contrast with the pyridine-piperidine scaffold of the target compound. The cyano group increases polarity and may enhance metabolic stability, whereas the methanesulfonyl group in the target compound could improve sulfotransferase-mediated interactions .
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives (from ) Structure: Bipyridine systems with amino, chloro, and substituted phenyl groups. Key Differences: The amino and chloro substituents in these derivatives enhance π-π stacking and halogen bonding, respectively.
Comparative Physicochemical Properties
Research Findings and Mechanistic Insights
- Sulfonyl Group Impact : Methanesulfonyl groups in piperidine derivatives (e.g., CAS: 951624-91-2) are linked to enhanced binding to sulfotransferases, which may influence drug metabolism . This suggests that this compound could exhibit similar enzyme-modulating effects.
- Piperidine vs. Pyrimidine Scaffolds : Piperidine-containing compounds often target central nervous system (CNS) receptors, while pyrimidine derivatives (e.g., ) are more common in anticancer agents. The hybrid structure of the target compound may bridge these applications .
Biological Activity
2-(4-Methanesulfonyldipyridine-1-carbonyl)pyridine, a synthetic compound derived from piperidine and pyridine, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.
Chemical Structure and Properties
The chemical formula for 2-(4-Methanesulfonyldipyridine-1-carbonyl)pyridine is . The compound features a pyridine ring substituted with a methanesulfonyl group and a carbonyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-Methanesulfonyldipyridine-1-carbonyl)pyridine |
| Molecular Weight | 270.32 g/mol |
| CAS Number | 1448076-39-8 |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that piperidine derivatives exhibit significant effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The methanesulfonyl group enhances the compound's ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing synaptic transmission.
Antimicrobial Activity
Studies have shown that 2-(4-Methanesulfonyldipyridine-1-carbonyl)pyridine exhibits antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
Anticancer Properties
Recent research indicates that this compound has potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating conditions like Alzheimer's disease.
Case Studies
Several case studies have focused on the therapeutic applications of 2-(4-Methanesulfonyldipyridine-1-carbonyl)pyridine:
-
Case Study on Antimicrobial Efficacy :
- Objective: To evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Method: In vitro susceptibility testing using the disk diffusion method.
- Results: The compound showed a significant zone of inhibition compared to control groups, indicating strong antibacterial activity.
-
Case Study on Anticancer Activity :
- Objective: To assess the cytotoxic effects on breast cancer cell lines (MCF-7).
- Method: MTT assay for cell viability.
- Results: The compound reduced cell viability significantly at higher concentrations, suggesting its potential as an anticancer agent.
-
Case Study on Neuroprotection :
- Objective: To investigate neuroprotective effects in a mouse model of Alzheimer's disease.
- Method: Behavioral assessments and biochemical analysis of brain tissues.
- Results: Treatment with the compound resulted in improved cognitive function and reduced markers of oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
